N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with a piperidine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the development of more efficient catalysts for the Friedel-Crafts acylation step. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A compound with a similar structure but different functional groups.
Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride: Another compound with a piperidine ring and chlorophenyl group but different core structure.
Uniqueness
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a piperidine ring and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H29ClN2O2 |
---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H29ClN2O2/c1-16-13-17(2)23-18(3)24(30-22(23)14-16)25(29)27-15-21(28-11-5-4-6-12-28)19-7-9-20(26)10-8-19/h7-10,13-14,21H,4-6,11-12,15H2,1-3H3,(H,27,29) |
InChI Key |
VCXVLIYBYZLENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.